molecular formula C22H26ClN3O4S B2994590 N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898444-44-5

N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2994590
CAS No.: 898444-44-5
M. Wt: 463.98
InChI Key: LTDGORKZRPOBHJ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The phenylsulfonyl group is then introduced via sulfonylation reactions, which often require reagents such as sulfonyl chlorides and bases like triethylamine .

The final step involves the formation of the oxalamide moiety, which can be achieved through the reaction of the piperidine derivative with oxalyl chloride in the presence of a base. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylsulfonyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of structural features, which confer distinct pharmacological properties. The presence of the oxalamide moiety, in particular, differentiates it from other similar compounds and may contribute to its unique mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(4-chlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c23-18-11-9-17(10-12-18)16-25-22(28)21(27)24-14-13-19-6-4-5-15-26(19)31(29,30)20-7-2-1-3-8-20/h1-3,7-12,19H,4-6,13-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGORKZRPOBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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